N-(4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide
Description
This compound features a pyrimidinyl-oxadiazole core conjugated to an azetidine ring, which is linked via a carbonyl group to a phenylacetamide moiety. The pyrimidine and oxadiazole groups are known for hydrogen-bonding interactions, which may enhance target binding, while the azetidine ring imposes conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine.
Properties
IUPAC Name |
N-[4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-11(25)21-14-5-3-12(4-6-14)18(26)24-9-13(10-24)17-22-16(23-27-17)15-19-7-2-8-20-15/h2-8,13H,9-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGYELTHDZWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Core Structure : The presence of a pyrimidine ring fused with a 1,2,4-oxadiazole moiety.
- Functional Groups : An acetamide group and an azetidine carbonyl contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O3 |
| Molecular Weight | 354.37 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(c1ccc(cc1)C(=O)N2C(=O)N=C(N=C2N=C(N=C(N=C(N=C(N=C(N=C(N=C(N=C2)))))N(C(=O)C(C)C))))) |
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| N-(4-(3-(3-pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine) | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Mycobacterium tuberculosis | 12 |
The above data indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains.
Anti-inflammatory Activity
Compounds containing the 1,2,4-oxadiazole scaffold have also been studied for their anti-inflammatory properties. In particular, they have shown promise as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory responses.
Case Study:
A study evaluated the anti-inflammatory effects of similar oxadiazole derivatives in a collagen-induced arthritis model. The results demonstrated that these compounds significantly reduced inflammation markers and joint swelling compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrimidine Ring : Enhances binding affinity to target enzymes.
- Azetidine Moiety : Contributes to the overall stability and bioavailability of the compound.
- Oxadiazole Group : Plays a critical role in antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share acetamide or heterocyclic motifs relevant to the target molecule:
2.2 Pharmacological and Functional Insights
- Sodium Channel Modulation: Compounds F, G, and H () inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor activity in pain models. While the target compound’s pharmacological target is unspecified, its pyrimidinyl-oxadiazole motif may similarly engage ion channels or enzymes via hydrogen bonding .
- Antiproliferative Activity : The hydroxyacetamide derivatives () and Compound 41 () demonstrate that acetamide-linked heterocycles (e.g., triazoles, thiazoles) enhance cytotoxicity. The target compound’s oxadiazole-azetidine core may offer improved metabolic stability compared to triazole derivatives .
- Kinase Inhibition Potential: Example 83 () contains a pyrazolopyrimidine motif common in kinase inhibitors. The target compound’s pyrimidine group could similarly interact with ATP-binding pockets, though this requires experimental validation .
2.4 Hydrogen Bonding and Crystallography
The pyrimidinyl-oxadiazole system in the target compound is conducive to hydrogen-bonding networks, as seen in Etter’s graph-set analysis (). This property may enhance crystallinity and target binding compared to less polar analogs like Compound H () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
